molecular formula C13H11NO2 B8714037 3-Nitro-4-methylbiphenyl

3-Nitro-4-methylbiphenyl

Cat. No. B8714037
M. Wt: 213.23 g/mol
InChI Key: CTQRIQAPSQNCAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04812162

Procedure details

A mixture of 4-phenyl-2-nitrotoluene (1.8 g, 8.5 mmol), N,N-dimethylformamide dimethyl acetal (4.4 ml, 33 mmol) and pyrrolidine (0.78 ml, 9.3 mmol) was heated in DMF (20 ml) at 110° C. for 16 hours. The resulting deep red solution was poured into water (100 ml) and extracted with ether (2×100 ml). These extracts were concentrated to give a deep red oil which was dissolved in acetone (5 ml) and then added to a mixture of titanium(III) chloride (40.4 g of a 20% solution in aqueous hydrochloric acid, 52 mmol) and ammonium acetate (80 ml of a 3.9M aqueous solution). The resulting mixture was shaken for 10 minutes and then extracted with ether (3×100 ml). The extracts were washed with brine, dried and concentrated to give a dark solid, which was crystallised from a mixture of petrol (60°-80° C.) and dichloromethane to give 6-phenylindole (1.16 g, 71% yield) as a dark crystalline solid melting at 154° C. (Literature m.p. 160°-1° C., O.Sus et al, Justus Liebigs Ann. Chem., 1955, 593, 91).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three
Quantity
4.4 mL
Type
reactant
Reaction Step Three
Quantity
0.78 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
71%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:12]=[CH:11][C:10]([CH3:13])=[C:9]([N+:14]([O-])=O)[CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:17]OC(OC)N(C)C.N1CCCC1.C([O-])(=O)C.[NH4+]>CN(C=O)C.CC(C)=O.Cl.[Cl-].[Ti+3].[Cl-].[Cl-].O>[C:1]1([C:7]2[CH:8]=[C:9]3[C:10]([CH:13]=[CH:17][NH:14]3)=[CH:11][CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4,8.9.10.11|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Ti+3].[Cl-].[Cl-]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC(=C(C=C1)C)[N+](=O)[O-]
Name
Quantity
4.4 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
0.78 mL
Type
reactant
Smiles
N1CCCC1
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was shaken for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
These extracts were concentrated
CUSTOM
Type
CUSTOM
Details
to give a deep red oil which
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×100 ml)
WASH
Type
WASH
Details
The extracts were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a dark solid, which
CUSTOM
Type
CUSTOM
Details
was crystallised from a mixture of petrol (60°-80° C.) and dichloromethane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C2C=CNC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.